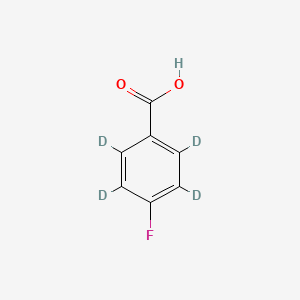

4-Fluorobenzoic-2,3,5,6-d4 acid

説明

Significance of Site-Specific Deuterium (B1214612) Labeling in Chemical and Biochemical Research

The substitution of hydrogen with its stable isotope, deuterium, at specific molecular positions is a cornerstone of modern chemical and biological investigation. This technique, known as site-specific deuterium labeling, provides a subtle yet powerful means to probe reaction mechanisms and quantify complex processes.

Role of Stable Isotopes in Mechanistic Elucidation and Quantitative Analysis

Stable isotopes like deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) serve as invaluable tracers in scientific research. researchgate.netresearchgate.net By replacing an atom in a reactant with one of its isotopes, researchers can track the atom's position throughout a chemical transformation, thereby elucidating the reaction pathway. ias.ac.in This method is particularly powerful because it generally does not alter the chemical nature of the reaction being studied. ias.ac.in

In quantitative analysis, deuterium-labeled compounds are frequently used as internal standards in mass spectrometry. acs.org Their chemical identity to the analyte of interest ensures similar behavior during sample preparation and analysis, while their distinct mass allows for precise quantification. acs.org This approach is crucial in fields like pharmacokinetics, where it is used to determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. acs.org

Advantages of Deuterium Over Other Isotopes in Specific Research Domains

Deuterium offers several distinct advantages in chemical and biochemical research. As a stable, non-radioactive isotope of hydrogen, it is safe to handle and does not require the specialized protocols associated with radioactive isotopes like tritium. unibestpharm.com The development of highly sensitive mass spectrometry has further expanded the use of deuterium in biomedical applications. unibestpharm.com

One of the most significant advantages of deuterium is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical or enzymatic cleavage. mext.go.jpresearchgate.netnih.gov This difference in bond strength can lead to a significant decrease in reaction rates when a C-H bond cleavage is the rate-determining step. By strategically placing deuterium at sites of metabolic activity in a drug molecule, researchers can slow down its breakdown, potentially improving its metabolic stability and half-life. unibestpharm.comresearchgate.net This can lead to reduced dosing frequency and potentially lower toxicity by altering metabolic pathways away from the formation of harmful metabolites. unibestpharm.comresearchgate.net

Overview of Fluorinated Benzoic Acid Analogs as Research Probes

Fluorinated benzoic acid analogs represent a versatile class of molecules employed as research probes in a variety of scientific disciplines. Their utility stems from the unique properties of the fluorine atom and the foundational structure of benzoic acid.

Structural Framework and its Derivatives in Advanced Chemical Studies

The benzoic acid framework is a common motif in biologically active molecules and serves as a versatile scaffold for chemical synthesis. Its derivatives, including fluorinated analogs, are used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. chemicalbook.comwikipedia.org For instance, 4-fluorobenzoic acid is a precursor for the synthesis of compounds used in radiolabeling antibodies. chemicalbook.com The 2,5-substituted benzoic acid core has also been explored for the development of inhibitors of anti-apoptotic proteins. nih.gov

Fluorine as a Spectroscopic Handle and Electronic Perturbation

The fluorine-19 (¹⁹F) isotope is a particularly useful nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in high sensitivity approaching that of protons. wikipedia.orgnih.govchembiobiochem.com A key advantage of ¹⁹F NMR is the large chemical shift dispersion, which minimizes signal overlap and allows for the clear identification of different fluorine environments within a molecule, even in complex biological mixtures. wikipedia.orgchembiobiochem.commdpi.com

Since fluorine is virtually absent from biological systems, ¹⁹F NMR provides a background-free window to observe the behavior of fluorinated probes. nih.govmdpi.com This makes it a powerful tool for studying drug-target interactions, enzymatic activity, and protein structure and folding. nih.govmdpi.comspiedigitallibrary.org The introduction of a fluorine atom also creates an electronic perturbation in the molecule due to its high electronegativity, which can be used to probe electronic effects in chemical reactions and biological interactions.

Positioning of 4-Fluorobenzoic-2,3,5,6-d4 Acid within Contemporary Research Landscape

This compound is a highly specialized chemical tool that combines the advantages of both deuterium labeling and fluorine substitution. The deuteration of the aromatic ring makes it a valuable internal standard for quantitative mass spectrometry studies of fluorinated aromatic compounds. The stability of the C-D bonds can also be exploited to probe reaction mechanisms involving the aromatic ring.

The presence of the fluorine-19 atom allows for the use of ¹⁹F NMR to monitor the molecule's interactions and transformations in various chemical and biological systems. This dual-labeling strategy enables researchers to conduct sophisticated experiments, for example, by using mass spectrometry to quantify the extent of a reaction and ¹⁹F NMR to probe the local environment of the molecule simultaneously. The compound's structure makes it an ideal candidate for use in mechanistic studies of enzymatic reactions, as a tracer in metabolic studies, and in the development of new analytical methods.

Unique Contributions of Tetradeuterated Fluorobenzoic Acid to Research Methodologies

The primary and most significant contribution of this compound is its role as an internal standard in isotope dilution mass spectrometry (IDMS). nih.gov This analytical technique is renowned for its high accuracy and is employed for the determination of trace amounts of substances in complex mixtures, such as environmental samples or biological fluids. nih.gov

The use of a deuterated internal standard like this compound allows for the precise quantification of its non-deuterated analog, 4-fluorobenzoic acid. The deuterated standard is added in a known quantity to a sample at the beginning of the analytical process. Because the deuterated and non-deuterated forms are chemically almost identical, they behave similarly during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Mass spectrometry can easily distinguish between the two compounds due to their mass difference. By measuring the ratio of the non-deuterated analyte to the deuterated internal standard, a highly accurate concentration of the analyte in the original sample can be calculated, compensating for any procedural inconsistencies. wisdomlib.orgaptochem.com

A key advantage of using tetradeuterated fluorobenzoic acid is the significant mass difference it provides, which minimizes spectral overlap and enhances the precision of the measurement. A 2014 study by Müller and Seubert detailed a straightforward and cost-effective method for synthesizing deuterium-labeled fluorobenzoic acids, including the tetradeuterated version, through an acidic H/D exchange in concentrated sulfuric acid-d2. nih.gov This method made these crucial internal standards more accessible for routine use in analytical laboratories. nih.gov

| Property | Value | Reference |

| Chemical Formula | C7HD4FO2 | |

| Molecular Weight | 144.14 g/mol | |

| CAS Number | 93111-25-2 | |

| Primary Application | Internal Standard (Isotope Dilution Mass Spectrometry) | nih.gov |

Evolution of Research Applications for Deuterated Aromatic Carboxylic Acids

The application of deuterated compounds is not a recent development. The use of internal standards in spectroscopy dates back to the late 19th century. In chromatography, the use of deuterated compounds as internal standards became more common with the advent of mass spectrometric detectors. aptochem.com

The evolution of deuterated aromatic carboxylic acids in research has followed a path from simple mechanistic probes to indispensable tools in quantitative analysis and drug development. Initially, deuterated compounds were primarily used to elucidate reaction mechanisms by studying the kinetic isotope effect—the change in reaction rate upon isotopic substitution.

With the rise of sensitive analytical instrumentation, particularly mass spectrometry, the focus shifted towards using these compounds as internal standards for accurate quantification. wisdomlib.org The development of robust synthetic methods, such as the one described for fluorobenzoic acids, has further propelled their widespread adoption. nih.gov

In recent decades, the application of deuterated aromatic and other carboxylic acids has expanded into the field of drug metabolism and pharmacokinetics (DMPK). By strategically placing deuterium at sites of metabolic activity, the rate of drug breakdown can be slowed, potentially leading to improved drug efficacy and safety profiles. This "deuterium switch" has become a significant strategy in pharmaceutical research. While this compound itself is not a therapeutic agent, its role as an analytical tool is crucial in studies involving fluorinated drugs and their metabolites.

Furthermore, deuterated aromatic compounds, including fluorobenzoic acids, have found utility as tracers in environmental studies. nih.gov Their unique isotopic signature allows scientists to track the fate and transport of pollutants in soil and groundwater, providing valuable data for environmental modeling and remediation efforts.

| Era | Key Developments and Applications of Deuterated Aromatic Carboxylic Acids |

| Early to Mid-20th Century | - Elucidation of reaction mechanisms through kinetic isotope effect studies. |

| Mid to Late 20th Century | - Emergence as internal standards in chromatography and mass spectrometry. - Increased use in metabolic studies to trace biochemical pathways. |

| Late 20th to 21st Century | - Widespread adoption as internal standards for high-precision quantitative analysis (IDMS). - Strategic use in drug discovery to modify metabolic profiles ("deuterium switch"). - Application as tracers in environmental science to monitor contaminant fate. |

Structure

3D Structure

特性

分子式 |

C7H5FO2 |

|---|---|

分子量 |

144.14 g/mol |

IUPAC名 |

2,3,5,6-tetradeuterio-4-fluorobenzoic acid |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |

InChIキー |

BBYDXOIZLAWGSL-RHQRLBAQSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])F)[2H] |

正規SMILES |

C1=CC(=CC=C1C(=O)O)F |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Fluorobenzoic 2,3,5,6 D4 Acid

Strategic Approaches to Deuterium (B1214612) Incorporation at Aromatic Positions

The placement of deuterium on an aromatic ring can be accomplished through several strategic approaches, each with distinct mechanisms and applications. These methods primarily involve the substitution of hydrogen atoms with deuterium or the replacement of other functional groups with deuterium.

Hydrogen-Deuterium Exchange (H/D) Reactions for Aromatic Systems

Direct hydrogen-deuterium (H/D) exchange is one of the most straightforward strategies for deuterium labeling. It involves the direct replacement of C-H bonds with C-D bonds using a deuterium source, often facilitated by a catalyst or extreme pH conditions.

Catalytic H/D Exchange Methods (e.g., C–H activation pathways)

Transition metal-catalyzed H/D exchange represents a powerful tool for incorporating deuterium under relatively mild conditions. These methods often proceed via C-H activation, where a metal complex reversibly cleaves a C-H bond, allowing for exchange with a deuterated solvent or gas.

Iron-based catalysts, such as stable trans-dihydride N-Heterocyclic Carbene (NHC) iron complexes, have demonstrated high efficiency in catalyzing H/D exchange between a deuterated solvent (e.g., benzene-d6) and various aromatic hydrocarbons. eurekaselect.comrsc.org The mechanism involves the reversible activation of C(sp²)-H bonds, enabling the exchange. rsc.org For substrates like ethyl 4-fluorobenzoate, an ester of the target acid, an iron-NHC catalyst can selectively deuterate the ortho positions relative to the fluorine atom. rsc.org This ortho-selectivity is attributed to electronic effects from the fluorine atom. rsc.org

Palladium catalysts, particularly those featuring NHC ligands, are also effective for directed H/D exchange. In the presence of deuterated trifluoroacetic acid (CF₃COOD), these catalysts can facilitate ortho-selective deuteration on aromatic ketones and amides through a C-H activation mechanism that is seldom observed under such strongly acidic conditions. researchgate.net The use of a palladium-NHC complex in conjunction with a silver salt co-catalyst has been shown to be critical for this reactivity. researchgate.net

Table 1: Examples of Catalytic H/D Exchange on Aromatic Substrates

| Catalyst System | Substrate Example | Deuterium Source | Key Finding | Reference |

| Iron-NHC Complex | Ethyl 4-fluorobenzoate | Benzene-d6 | Selective deuteration at the ortho position (to fluorine) was observed. | rsc.org |

| Palladium-NHC / AgTFA | Aromatic Ketones (e.g., 2-acetonaphthone) | CF₃COOD | Ligand-directed H/D exchange occurs selectively at the ortho position to the ketone. | researchgate.net |

Acid- and Base-Catalyzed Isotopic Exchange Mechanisms

Isotopic exchange on aromatic rings can be promoted under strongly acidic or basic conditions without a metal catalyst.

Acid-catalyzed H/D exchange typically follows an electrophilic aromatic substitution (S_EAr) mechanism. nih.govwikipedia.org In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), a deuteron (B1233211) (D⁺) acts as the electrophile, attacking the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex). wikipedia.orggoogle.com Subsequent loss of a proton (H⁺) restores aromaticity, resulting in a deuterated ring. The positions most susceptible to exchange are those that are most electron-rich. wikipedia.org A specific method for the deuterium labeling of various fluorobenzoic acids (FBAs) utilizes concentrated D₂SO₄, demonstrating an easy, fast, and catalyst-free route to these compounds. nju.edu.cn

Base-catalyzed H/D exchange proceeds through a different mechanism, known as protophilic substitution. nih.gov A strong base removes an aromatic proton, generating a carbanion. This carbanion is then quenched by a deuterium source, such as D₂O. The rate of this exchange is determined by the acidity of the C-H bonds, with the inductive effects of substituents playing a key role. nih.gov

Reductive Deuteration Techniques

Reductive deuteration typically involves the addition of deuterium across a double bond or the replacement of a functional group with deuterium during a reduction process. Classic methods often use expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to reduce carbonyls to deuterated alcohols. researchgate.netorgsyn.org

More recent methods employ single-electron transfer (SET) pathways. For instance, the combination of samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) can be used for the reductive deuteration of aromatic esters to α,α-dideuterio benzyl (B1604629) alcohols. rsc.org While highly effective for modifying the carbonyl group, these techniques are not designed for direct deuteration of the aromatic ring itself. The primary application of reductive deuteration in this context is the synthesis of deuterated functional groups attached to the ring, rather than the exchange of aromatic C-H bonds. Therefore, this strategy is generally not the preferred approach for synthesizing 4-fluorobenzoic-2,3,5,6-d4 acid.

Dehalogenative Deuteration Strategies

Dehalogenative deuteration offers a powerful and regioselective route to deuterated aromatic compounds. This strategy involves the synthesis of a polyhalogenated precursor, followed by the reductive replacement of the halogen atoms (e.g., bromine, chlorine, or iodine) with deuterium.

A well-established method involves the treatment of halogenated benzoic acids with Raney alloys (e.g., Raney Cu-Al) in an alkaline solution of deuterium oxide (e.g., 10% NaOD in D₂O). This process effectively replaces the halogen atoms on the aromatic ring with deuterium atoms from the solvent. This approach has been successfully used to prepare a range of ring-deuteriated benzoic acids from their corresponding bromobenzoic acid precursors. For instance, [2,3,4,5,6-²H₅]benzoic acid was synthesized from pentafluorobenzoic acid using a similar reaction, showcasing the method's applicability to different halogens. This strategy's key advantage is its high regioselectivity, as the deuterium atoms are incorporated only at the positions previously occupied by halogens.

Specific Synthetic Routes to this compound

Based on the general strategies, two primary synthetic routes can be envisioned for the preparation of this compound.

The most direct approach is the acid-catalyzed H/D exchange of 4-fluorobenzoic acid itself. Research has demonstrated that this transformation can be achieved by heating the starting material in concentrated deuterated sulfuric acid (D₂SO₄). nju.edu.cn This method is advantageous due to its operational simplicity, speed, and avoidance of expensive catalysts. The electron-withdrawing nature of the carboxyl and fluoro groups deactivates the ring, requiring harsh conditions (strong acid, heat) to drive the electrophilic substitution, but it effectively exchanges the four aromatic protons for deuterium.

Table 2: Acid-Catalyzed Deuteration of Fluorobenzoic Acids

| Starting Material | Reagent | Conditions | Product | Key Feature | Reference |

| Fluorobenzoic Acids | Concentrated D₂SO₄ | Heating | Deuterium-labelled Fluorobenzoic Acids | Fast, low-cost, catalyst-free H/D exchange of aromatic protons. | nju.edu.cn |

A second, multi-step route involves dehalogenative deuteration. This would begin with a precursor such as 2,3,5,6-tetrabromo-4-fluorobenzoic acid. This intermediate would then be subjected to reductive dehalogenation. Following the established literature, treatment with a Raney alloy in an alkaline D₂O solution would replace the four bromine atoms with deuterium, yielding the desired this compound with high isotopic and regiochemical purity. While this route requires the synthesis of a specific polyhalogenated starting material, it offers excellent control over the final deuteration pattern.

Direct Deuteration of 4-Fluorobenzoic Acid and its Derivatives

Direct deuteration of the non-labeled 4-fluorobenzoic acid presents a more atom-economical route to the desired deuterated compound. These methods focus on the selective activation of the C-H bonds of the aromatic ring.

Decarboxylative deuteration involves the replacement of a carboxylic acid group with a deuterium atom. rsc.orgresearchgate.net While this is not a direct deuteration of 4-fluorobenzoic acid itself, it is a powerful strategy that can be applied to related aromatic carboxylic acids. nju.edu.cnnih.gov This method can provide high levels of deuterium incorporation under mild conditions. rsc.org A synergistic approach using photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source has been shown to be effective for aliphatic carboxylic acids. nju.edu.cnnih.gov

Palladium-catalyzed C-H activation has become a powerful tool for the direct deuteration of aromatic compounds. acs.orgacs.org These methods can exhibit high functional group tolerance and allow for late-stage deuteration of complex molecules. nih.gov The use of D₂O as a readily available and inexpensive deuterium source makes this approach particularly attractive. acs.orgnih.gov Specific ligands can be employed to direct the palladium catalyst to particular C-H bonds, enabling selective deuteration. nih.gov For arenes, nondirected palladium-catalyzed deuteration has also been developed, offering broad applicability. acs.orgacs.orgnih.gov

Table 2: Palladium-Catalyzed Deuteration

| Catalyst System | Deuterium Source | Key Features |

| Palladium with N,N-bidentate ligands | D₂O | High functional group tolerance, late-stage deuteration |

| Palladium with pyrimidine-based auxiliary | [D1]- and [D4]-acetic acid | Selective meta-C-H deuteration |

Emerging and Sustainable Synthesis Pathways

The development of sustainable and efficient synthetic methods is a growing area of interest in chemical synthesis, including the preparation of deuterated compounds. researchgate.netnih.gov

Emerging strategies that hold promise for the synthesis of this compound include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability, making them well-suited for deuteration reactions. researchgate.net

Biocatalysis: The use of enzymes to catalyze deuteration reactions offers the potential for high selectivity under mild, environmentally friendly conditions.

Photocatalysis: Light-driven reactions can often be performed at ambient temperature, reducing the energy requirements of the synthesis.

These innovative approaches are poised to provide more efficient and sustainable routes to isotopically labeled compounds like this compound in the future.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technology utilizes microwave radiation to produce rapid and intense heating of polar molecules, leading to dramatically shorter reaction times, higher yields, and often, cleaner reaction profiles. nih.govglobalscientificjournal.com

The fundamental benefit of microwave heating lies in its direct "in-core" heating mechanism, which is both homogeneous and selective, minimizing the formation of byproducts. nih.gov In the context of deuteration, microwave irradiation can facilitate the hydrogen-deuterium (H/D) exchange on aromatic rings. For instance, the synthesis of related heterocyclic compounds has demonstrated that microwave irradiation can significantly reduce reaction times from hours to mere minutes while improving product yields compared to traditional thermal methods. nih.gov While specific studies on the direct microwave-assisted synthesis of this compound are not prevalent, the principles are transferable from analogous reactions. The process would typically involve heating 4-fluorobenzoic acid in the presence of a deuterium source, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), under microwave irradiation to promote the electrophilic aromatic substitution of hydrogen with deuterium. youtube.com

The efficiency of microwave-assisted synthesis is evident when comparing it with conventional heating for similar transformations.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in a Representative Synthesis

| Entry | Solvent | Method | Time | Yield (Product A) | Yield (Product B) |

|---|---|---|---|---|---|

| 1 | Methanol | Microwave | 3 min | 65% | 28% |

| 2 | Methanol | Conventional | 2 hrs | 50% | 40% |

This table illustrates the typical enhancements in speed and selectivity offered by microwave irradiation in a comparative chemical synthesis, based on findings from similar reactions. nih.gov

Electrochemical Synthesis for Deuterium Incorporation

Electrochemical methods offer a novel and highly efficient route for the incorporation of deuterium into organic molecules, often under mild, catalyst-free, and reductant-free conditions. researchgate.net This approach is particularly advantageous for deuterating compounds like 4-fluorobenzoic acid, as it can proceed with high chemoselectivity and deuterium incorporation rates. researchgate.net

A prominent electrochemical strategy involves the deuteration of α,β-unsaturated carbonyl compounds using heavy water (D₂O) as the deuterium source. nju.edu.cn In a typical setup, an undivided cell with graphite (B72142) felt electrodes is used, with D₂O in a solvent like DMF serving as the deuterium donor. researchgate.netnju.edu.cn This method avoids the need for external chemical reductants (e.g., Mg, Zn), which can increase the pH and pose challenges for base-sensitive functional groups. nju.edu.cn The reaction proceeds under neutral conditions, enhancing its compatibility with a wide range of substrates. researchgate.netnju.edu.cn Mechanistic studies suggest that the evolution of oxygen at the anode helps regulate the pH, keeping the reaction mixture neutral throughout the process. researchgate.net

This electrochemical approach has been successfully applied to produce a variety of deuterated compounds with high yields and excellent deuterium incorporation, demonstrating its potential for the synthesis of this compound from a suitable precursor. nju.edu.cn

Table 2: Outcomes of Electrochemical Deuteration of α,β-Unsaturated Carbonyl Compounds

| Substrate Type | Yield | Deuterium Incorporation | Reaction Time |

|---|---|---|---|

| α,β-Unsaturated Ester | Up to 91% | >99% | 2 hours |

| α,β-Unsaturated Amide | High | >90% | 2 hours |

| α,β-Unsaturated Acid | High | >90% | 2 hours |

| Alkyne-containing Acid | Moderate to Excellent | >90% | 2 hours |

Data is based on a general method for the electrochemical deuteration of α,β‐unsaturated carbonyl compounds. researchgate.netnju.edu.cn

Green Chemistry Principles in Deuterated Compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic strategies. Both microwave-assisted and electrochemical methods for preparing deuterated compounds align well with these principles.

Microwave-Assisted Synthesis:

Energy Efficiency: Microwave heating is significantly more energy-efficient than conventional methods due to its rapid and targeted heating, which shortens reaction times from hours to minutes. nih.gov

Waste Reduction: The higher yields and cleaner reaction profiles often observed with microwave synthesis lead to less waste and simplify purification processes. globalscientificjournal.com

Electrochemical Synthesis:

Mild Conditions: These reactions often proceed at room temperature and under neutral pH, reducing energy consumption and avoiding the need for strong acids or bases that can generate corrosive waste. nju.edu.cn

Scalability: Electrochemical methods have proven to be readily scalable, allowing for the production of large quantities of deuterated material without a significant loss in yield or deuterium incorporation, which is a key consideration for industrial applications. nju.edu.cn

Another approach that aligns with green chemistry is fluorous chemistry, which utilizes highly fluorinated compounds and solvents. tcichemicals.com This technique can simplify product purification and enable the recycling of expensive catalysts and solvents, further minimizing the environmental impact of the synthesis. tcichemicals.comnih.gov

Sophisticated Analytical Applications of 4 Fluorobenzoic 2,3,5,6 D4 Acid in Research

Application as a Quantitative Internal Standard

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. By comparing the signal of the analyte to the signal of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate quantification. 4-Fluorobenzoic-2,3,5,6-d4 acid is particularly effective in this role due to its structural similarity to related analytes and the distinct mass shift provided by its deuterium (B1214612) atoms, which prevents signal overlap with the non-labeled compounds of interest. nih.govmedchemexpress.com

Mass Spectrometry (MS) in Mechanistic and Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In mechanistic and pathway analysis, it is used to identify and quantify metabolites and other small molecules to understand biological or chemical processes. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative MS, a technique known as isotope dilution mass spectrometry. nih.govresearchgate.net This approach provides the highest possible accuracy, especially in complex biological or environmental matrices. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In this methodology, this compound is added to samples to enable precise quantification of structurally similar analytes, such as other fluorobenzoic acid (FBA) tracers used in hydrological studies or drug metabolites in pharmacokinetic research. medchemexpress.comresearchgate.netnih.gov

The deuterated standard co-elutes with the analyte of interest but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation steps like solid-phase extraction (SPE) and accounts for variations in instrument ionization efficiency. researchgate.netresearchgate.net For instance, in the analysis of fluorinated derivatives of benzoic acid in high-salinity reservoir waters, custom-synthesized deuterated internal standards, including deuterated FBAs, were essential to correct for the non-quantitative recoveries of more polar analytes and ensure accurate results. researchgate.netnih.gov LC-MS/MS methods are developed to detect compounds at very low concentrations, often in the nanogram per liter range, making them suitable for trace analysis in complex matrices. researchgate.netvliz.be

Table 1: Example LC-MS/MS Parameters for Analyte Quantification

| Parameter | Description |

|---|---|

| Chromatography | Reverse-phase C18 column |

| Mobile Phase | Gradient of an aqueous solvent (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile). vliz.be |

| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for acidic compounds like FBAs. vliz.bemassbank.eu |

| Detection | Tandem Mass Spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode. |

| Internal Standard | this compound. |

For an analytical method to be considered reliable, it must undergo a thorough validation process. When using deuterated internal standards like this compound, method validation ensures the accuracy, precision, selectivity, and sensitivity of the assay. nih.govnih.gov Key validation parameters are established by analyzing quality control (QC) samples at multiple concentration levels, including the lower limit of quantitation (LLOQ). nih.govd-nb.info

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for LC-MS/MS bioanalytical assays. nih.gov Because the SIL-IS has nearly identical physicochemical properties to the analyte, it provides the best control throughout the entire analytical process, from extraction to detection. nih.gov Validation experiments confirm that there are no significant interferences from the sample matrix and that the method consistently provides accurate and reproducible results. nih.govnih.gov The acceptance criteria for these validation studies are defined by regulatory guidelines. For example, the response from background components in blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% for the internal standard. nih.gov

Table 2: Key Validation Parameters for LC-MS/MS Methods

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). d-nb.info |

| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). d-nb.info |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) ≥ 0.99. vliz.benih.gov |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | No significant interfering peaks at the retention time of the analyte or IS. nih.gov |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. d-nb.info | Analyte response is at least 5-10 times the response of the blank. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique used for determining the structure and purity of molecules. Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the precise amount of the analyte can be determined.

Fluorine-19 (¹⁹F) NMR is a highly effective tool for the quantitative analysis of fluorine-containing compounds. chemrxiv.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. chemrxiv.org Furthermore, the chemical shift range of ¹⁹F is very wide, which minimizes the likelihood of signal overlap, a common issue in proton (¹H) NMR. chemrxiv.org

In ¹⁹F qNMR, this compound can serve as an excellent internal standard for the quantification of other fluorinated molecules. The selection of an appropriate internal standard is crucial for ensuring the accuracy, precision, and sensitivity of qNMR measurements. dtic.mildtic.mil The standard should be stable, inert, and have a resonance that is well-resolved from the analyte signals. The use of deuterated solvents is also important in NMR to avoid large solvent signals that can obscure analyte peaks. dtic.mil

While ¹⁹F NMR is ideal for fluorinated compounds, ¹H NMR remains a fundamental and widely used quantitative technique. In the context of analyzing a compound like this compound, ¹H NMR serves as a complementary tool. Although the aromatic protons have been replaced by deuterium in this specific standard, the principle of using a deuterated standard to quantify a non-deuterated analyte is central to ¹H qNMR.

For instance, a non-deuterated standard could be used to quantify a deuterated analyte, or in a more common scenario, a different, non-interfering proton-containing standard is used alongside a deuterated solvent to quantify an analyte. rsc.org Studies have shown that ¹H-qNMR and ¹⁹F-qNMR can provide comparable results in terms of accuracy and reproducibility, confirming their complementary roles in structural and quantitative analysis. The ¹H NMR spectrum of non-deuterated 4-fluorobenzoic acid shows distinct signals for the aromatic protons, which are absent in the deuterated version, highlighting the utility of deuteration for creating "silent" regions in a spectrum to avoid interference. chemicalbook.comspectrabase.com

Table 3: Comparison of qNMR Techniques

| Feature | ¹⁹F qNMR | ¹H qNMR |

|---|---|---|

| Sensitivity | High | High (but lower than ¹⁹F for equivalent field strength) |

| Chemical Shift Range | Wide (>350 ppm). chemrxiv.org | Narrow (~10-15 ppm) |

| Signal Overlap | Unlikely. | Common, especially in complex mixtures. chemrxiv.org |

| Internal Standard | Requires a fluorine-containing standard. | Requires a proton-containing standard. |

| Primary Application | Quantification of fluorinated compounds. | General quantification of organic molecules. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzoic acid |

| Acetonitrile |

Methodological Development in Separation Science

Separation science involves the development of methods to separate, identify, and quantify components in a mixture. Techniques like chromatography are central to this field, and the availability of high-purity, isotopically labeled compounds is critical for developing robust and accurate analytical methods.

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the preferred techniques for the trace analysis of fluorobenzoic acids and their analogs in complex matrices. nih.govresearchgate.net These methods require a high degree of accuracy and precision, which is achieved through the use of internal standards.

This compound is an ideal internal standard for the quantification of 4-fluorobenzoic acid and other structurally similar analogs. aptochem.comclearsynth.com An ideal internal standard is a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. aptochem.com

Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com It will co-elute with the analyte (have the same retention time in the chromatogram), but its molecular ion will be four mass units higher. By adding a known amount of the deuterated standard to a sample, any loss of analyte during sample processing can be precisely corrected for by monitoring the ratio of the analyte signal to the internal standard signal. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis, minimizing errors from matrix effects and instrument variability. nih.govresearchgate.netclearsynth.com

Enhancement of Detection Limits and Resolution in Analytical Methods

The use of this compound as an internal standard in sophisticated analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS), has been shown to significantly enhance method performance by improving detection limits and analytical resolution. This deuterated analog of 4-fluorobenzoic acid serves as a robust tool for correcting variations that can occur during sample preparation and analysis, leading to more accurate and reliable quantification of target analytes, especially at trace levels.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. researchgate.netscispace.com Their physicochemical properties are nearly identical to their non-labeled counterparts, which means they behave similarly during extraction, derivatization, and chromatographic separation. researchgate.net This similarity is crucial for compensating for matrix effects, a common phenomenon in complex samples where other co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.com

Research has demonstrated the practical benefits of employing deuterated internal standards in the analysis of fluorobenzoic acids (FBAs) in challenging matrices like saline reservoir waters. In one study, a solid-phase extraction (SPE) method combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the simultaneous determination of 19 FBAs. nih.gov While most compounds showed good recovery, the more polar analytes exhibited non-quantitative recoveries. The use of custom-synthesized deuterated internal standards successfully corrected for these losses. nih.gov

A significant outcome of this approach was a substantial improvement in the limits of detection (LOD). For a 4 mL water sample with high salt content, the detection limits for the analyzed compounds were in the range of 0.01 to 0.05 ng/mL. nih.gov This represented a 10 to 20-fold increase in sensitivity compared to existing LC-MS/MS methods for similar complex samples. nih.gov

Another study focusing on the analysis of FBAs in salt-rich reservoir waters also highlighted the critical role of isotopically labeled internal standards. nih.gov In this research, 4-Fluorobenzoic acid-α-¹³C-2,3,5,6-d₄ was used to correct for the recovery of 4-FBA, which was approximately 80%. nih.gov The use of this internal standard, along with others for different analytes, enabled the development of a simplified and rapid analytical method with detection limits ranging from 0.01 to 0.15 ng/mL. nih.gov

The enhancement of resolution is another key advantage. While deuterated standards co-elute closely with the analyte, the slight mass difference allows for their distinct detection by the mass spectrometer. chromatographyonline.com This is particularly beneficial in complex chromatograms where baseline separation of all compounds is not feasible. The ability of the mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge ratio ensures that accurate quantification can be achieved even with partial chromatographic overlap. chromatographyonline.com However, it is also noted that for optimal correction of matrix effects, complete co-elution of the analyte and its deuterated internal standard is ideal. chromatographyonline.com

The following table summarizes the reported detection limits for fluorobenzoic acids achieved with methods utilizing deuterated internal standards.

| Analyte Group | Matrix | Internal Standard Type | Achieved Detection Limits (ng/mL) | Reference |

| 19 Fluorobenzoic Acids | Salt-Rich Reservoir Water | Custom-Synthesized Deuterated Standards | 0.01 - 0.05 | nih.gov |

| Fluorobenzoic Acids | Salt-Rich Reservoir Water | 4-Fluorobenzoic acid-α-¹³C-2,3,5,6-d₄ and others | 0.01 - 0.15 | nih.gov |

These findings underscore the pivotal role of this compound and other stable isotope-labeled internal standards in advancing analytical methodologies. By enabling lower detection limits and providing a mechanism to overcome challenges in chromatographic resolution, these compounds contribute to the generation of high-quality, reliable data in various research fields.

Mechanistic Investigations and Isotopic Effect Studies with 4 Fluorobenzoic 2,3,5,6 D4 Acid

Elucidation of Reaction Pathways through Isotopic Tracing

Isotopic tracing, or labeling, is a fundamental technique used to follow the journey of a molecule or its constituent atoms through a sequence of chemical reactions. By replacing specific hydrogen atoms with deuterium (B1214612) in 4-fluorobenzoic acid, researchers can effectively "tag" the aromatic ring and monitor its fate in complex chemical environments.

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond energy means that a C-D bond is more difficult to break than a C-H bond. Consequently, if a C-H bond at a specific position is cleaved during the rate-determining step of a reaction, substituting that hydrogen with deuterium will result in a significant decrease in the reaction rate. This phenomenon, known as a primary kinetic isotope effect (KIE), provides unequivocal evidence for the involvement of that specific C-H bond in the critical step of the reaction mechanism.

While specific studies detailing the use of 4-Fluorobenzoic-2,3,5,6-d4 acid to probe C-H bond cleavage in a particular reaction are not extensively documented in the reviewed literature, the principle remains a cornerstone of mechanistic chemistry. For instance, if 4-fluorobenzoic acid were to undergo a reaction involving electrophilic aromatic substitution, the absence of a significant KIE upon using the d4-labeled compound would suggest that the initial attack of the electrophile, rather than the subsequent loss of a proton (or deuteron), is the slow step.

In complex reaction mixtures or biological systems, determining the ultimate destination of a starting material can be a formidable challenge. Deuterium-labeled compounds, such as this compound, are invaluable tools for such investigations. A notable application lies in its use as an internal standard in isotope dilution mass spectrometry. nih.govresearchgate.net This analytical technique allows for the precise and accurate quantification of the non-labeled 4-fluorobenzoic acid in various matrices, including environmental samples like reservoir and groundwater. researchgate.netnih.gov

By introducing a known amount of the deuterated standard into a sample, any loss of the analyte during sample preparation and analysis can be corrected for by monitoring the ratio of the labeled to the unlabeled compound. This method relies on the assumption that the labeled and unlabeled compounds behave identically during extraction and analysis, a valid assumption due to their similar chemical properties. The synthesis of deuterated fluorobenzoic acids for this purpose has been described as a straightforward and cost-effective process involving H/D exchange in concentrated D₂SO₄. nih.gov This application, while not a mechanistic study in the traditional sense, is a prime example of tracking the molecular fate of 4-fluorobenzoic acid with high fidelity.

Quantitative Analysis of Kinetic Isotope Effects (KIEs)

The quantitative measurement of kinetic isotope effects provides profound insights into the nature of the transition state, the highest energy point along the reaction coordinate. The magnitude of the KIE can reveal the extent to which a particular bond is broken or formed in this fleeting arrangement of atoms.

As previously mentioned, a primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step. wikipedia.org For C-H versus C-D bonds, the theoretical maximum for a PKIE at room temperature is around 7, although values can vary depending on the specific reaction.

Secondary kinetic isotope effects (SKIEs) , on the other hand, occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but can still provide valuable mechanistic information. They are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: The isotope is attached to the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp³ to sp² hybridization during the reaction, a normal KIE (kH/kD > 1) is typically observed. Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1).

β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond interacts with an adjacent empty or partially filled orbital.

| Type of KIE | Position of Isotope | Typical kH/kD Values | Interpretation |

| Primary | At the site of bond cleavage | 2 - 8 | Bond to the isotope is broken in the rate-determining step. |

| α-Secondary | At the reaction center | 0.9 - 1.2 | Indicates a change in hybridization at the reaction center. |

| β-Secondary | Adjacent to the reaction center | 1.05 - 1.3 | Suggests the involvement of hyperconjugation in stabilizing the transition state. |

This table presents typical values for deuterium KIEs. The actual values can vary based on the specific reaction and conditions.

The magnitude of the primary kinetic isotope effect can be correlated with the geometry of the transition state. According to the Hammond postulate, for an exothermic reaction, the transition state resembles the reactants, leading to a smaller KIE. For an endothermic reaction, the transition state is more product-like, also resulting in a smaller KIE. The maximum KIE is expected for a thermoneutral reaction where the transition state is symmetrical, with the proton (or deuteron) equally shared between the donor and acceptor. princeton.edu By analyzing how the KIE changes with systematic variations in the reactants' structures or reaction conditions, a detailed picture of the transition state can be constructed.

While no specific studies detailing the KIE for reactions involving this compound were found in the surveyed literature, the principles outlined above would be directly applicable to its use in mechanistic investigations.

Influence of Deuterium Substitution on Molecular Reactivity and Stability

The substitution of hydrogen with deuterium can influence not only the rates of chemical reactions but also the intrinsic stability of a molecule and its interactions with its environment.

The primary reason for the increased stability of a C-D bond compared to a C-H bond is the difference in their zero-point vibrational energies (ZPVE). The ZPVE is the minimum possible energy that a molecule can possess and is a consequence of the Heisenberg uncertainty principle. Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower ZPVE than a C-H bond. This means that more energy is required to stretch and ultimately break a C-D bond.

This enhanced stability can have several consequences:

Increased Thermodynamic Stability: Molecules with C-D bonds are slightly more thermodynamically stable than their protiated counterparts.

Altered Acidity/Basicity: The pKa of a deuterated acid can be slightly different from its non-deuterated form.

Changes in Intermolecular Interactions: Deuterium bonding is generally considered to be slightly stronger than hydrogen bonding, which can affect properties like boiling point, solubility, and the stability of molecular complexes. nih.gov

Electronic and Steric Effects of Deuterium on Reaction Kinetics

The replacement of protium (B1232500) (¹H) with deuterium (²H) in this compound primarily influences reaction rates through the kinetic isotope effect (KIE). This quantum mechanical phenomenon arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. rsc.org

Primary Kinetic Isotope Effect: In reactions where a C-H bond on the aromatic ring is cleaved during the rate-determining step, substituting it with a C-D bond will significantly slow the reaction rate. youtube.comnih.gov This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD). For many reactions involving C-H bond cleavage, this ratio is substantially greater than 1. libretexts.org For example, in electrophilic aromatic substitution, if the removal of the aromatic proton (or deuteron) is the slow step, a large KIE would be observed. rsc.orgrsc.org However, for many such substitutions, the initial attack by the electrophile is rate-limiting, a step that does not involve breaking the C-H bond, resulting in a negligible KIE. youtube.comnih.gov

Secondary and Steric Isotope Effects: Deuterium substitution can also induce secondary kinetic isotope effects, where the C-D bond is not broken in the rate-determining step. These effects are generally much smaller. Electronically, deuterium is considered to be slightly more electron-donating than hydrogen, which can subtly alter the stability of reaction intermediates and transition states. acs.org

Steric isotope effects arise because the C-D bond has a slightly smaller vibrational amplitude and effective bond length than the C-H bond. acs.org In sterically crowded environments, this can lead to changes in reaction rates. psu.edu While often minor, these steric effects can provide valuable information about the geometry of the transition state. psu.eduacs.org

Table 1: Representative Kinetic Isotope Effects (KIE) in Aromatic Systems

This table provides illustrative examples of KIE values observed in reactions involving aromatic compounds, demonstrating the difference between primary and secondary effects. The specific values for this compound would depend on the particular reaction.

| Isotope Effect Type | Reaction Description | Typical kH/kD Value | Implication |

| Primary KIE | C-H/C-D bond cleavage is the rate-determining step (e.g., some E2 eliminations). libretexts.org | ~6-7 | Confirms C-H bond breaking in the slowest step. |

| Secondary KIE | C-H/C-D bond is not broken but is near the reaction center. | ~1.0-1.4 | Provides insight into changes in hybridization or steric environment at the transition state. |

| No Significant KIE | C-H/C-D bond breaking occurs after the rate-determining step (e.g., many electrophilic aromatic substitutions). youtube.com | ~1.0 | Indicates C-H bond is not broken in the slow step. |

Deuterium's Impact on Hydrogen Bonding and Intermolecular Interactions

The substitution of hydrogen with deuterium on the aromatic ring of this compound also influences its non-covalent interactions, which are crucial for its physical properties and behavior in solution and the solid state.

Hydrogen Bonding and Acidity: The most significant intermolecular interaction for benzoic acids is the hydrogen bonding involving the carboxylic acid group. While the deuterium in this compound is on the ring and not the acidic proton itself, it can still exert a secondary effect. Studies on deuterated benzoic and other carboxylic acids have shown that deuteration on the carbon framework decreases acidity (increases the pKa). acs.org This effect, though small, is observable and is attributed to subtle electronic and vibrational changes. acs.org

A more pronounced phenomenon is the solvent isotope effect. A carboxylic acid is a weaker acid in heavy water (D₂O) than in normal water (H₂O). chem-station.comnih.gov The acid dissociation equilibrium constant (Ka) for a carboxylic acid in D₂O is typically about half of its value in H₂O. chem-station.com This is because the O-D bond in the resulting hydronium ion (D₃O⁺) is more stable than the O-H bond in H₃O⁺, making the transfer of a proton from the acid less favorable.

Table 2: Isotope Effects on the Acidity of Carboxylic Acids

This table illustrates the typical impact of isotopic substitution on the acid dissociation constant (pKa) of a carboxylic acid, both from substitution on the molecule itself and from changing the solvent.

| Compound/System | Isotopic Variation | Approximate ΔpKa (pKa(heavy) - pKa(light)) | Observation |

| Acetic Acid vs. [²H₃]Acetic Acid | Deuteration of the methyl group | +0.03 | Deuteration on the carbon framework slightly decreases acidity. acs.org |

| Benzoic Acid in H₂O vs. D₂O | Solvent Isotope Effect | +0.5 | The acid is significantly weaker in heavy water. chem-station.comnih.govtru.ca |

Theoretical and Computational Chemistry Studies of Deuterated Fluorobenzoic Acids

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into the electronic structure and properties of molecules. For 4-Fluorobenzoic-2,3,5,6-d4 acid, these methods can elucidate the impact of deuterium (B1214612) substitution on its fundamental characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a widely used method for predicting the ground state properties of molecules due to its favorable balance of computational cost and accuracy. ijcrt.org Studies on related benzoic acid derivatives frequently employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G**, to determine optimized geometries, thermodynamic properties, and vibrational characteristics. researchgate.net For this compound, DFT calculations would be instrumental in understanding how the replacement of hydrogen with deuterium on the benzene (B151609) ring affects the molecule's electronic distribution and structural parameters.

The primary effect of deuteration is the increase in mass at the substituted positions, which, while not significantly altering the electronic potential energy surface, does impact properties related to atomic motion. DFT calculations can precisely predict changes in bond lengths and angles upon deuteration, which are expected to be minimal but not entirely negligible. Furthermore, DFT is used to calculate key electronic properties that govern reactivity. nih.gov A theoretical study on substituted benzoic acids highlighted the use of DFT descriptors like chemical potential and softness to understand the effect of substituents on acidity. nih.gov For this compound, DFT could be used to predict its gas-phase acidity and compare it to its non-deuterated counterpart, offering insights into the subtle electronic effects of isotopic substitution.

Table 1: Calculated Ground State Properties of 4-Fluorobenzoic Acid and Expected Effects of Deuteration

| Property | Typical Calculated Value (4-Fluorobenzoic Acid) | Expected Effect for this compound |

| Dipole Moment | ~2.2 - 2.5 D | Minor change due to subtle alterations in vibrational averaging |

| C-D Bond Length | - | Slightly shorter than the corresponding C-H bond due to lower zero-point energy |

| Gas-Phase Acidity (ΔGacid) | ~325 - 330 kcal/mol | A small change is expected due to differences in zero-point energies between the acid and its conjugate base |

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive, can provide benchmark-quality data. ijcrt.org For this compound, high-level ab initio calculations could be used to refine the geometric and electronic structures predicted by DFT.

Ab initio methods are particularly valuable for obtaining highly accurate thermochemical data. dtic.mil While experimental data for the deuterated compound may be scarce, ab initio calculations can provide reliable predictions for its enthalpy of formation and other thermodynamic quantities. These methods are also crucial for accurately modeling spectroscopic properties, as discussed in a subsequent section.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the carboxylic acid group in benzoic acid derivatives leads to interesting conformational possibilities, which can be thoroughly explored using computational methods.

Torsional Dynamics and Conformational Isomerism

The rotation of the carboxylic acid group around the C-C single bond is a key conformational motion in 4-Fluorobenzoic acid and its deuterated analogue. This rotation gives rise to different conformers, and computational methods can map the potential energy surface associated with this torsional coordinate. The energy barriers separating these conformers can be calculated, providing insight into the flexibility of the molecule and the relative populations of different conformations at a given temperature. For this compound, the torsional barrier is not expected to be significantly different from the non-deuterated form, as this is primarily an electronic effect. However, the dynamics of the torsional motion itself will be subtly affected by the increased mass of the benzene ring.

Interplay of Carboxylic Group and Halogen Substituents

The presence of the fluorine atom at the para position influences the electronic properties of the benzene ring and, consequently, the behavior of the carboxylic acid group. asianpubs.org The electron-withdrawing nature of fluorine affects the acidity of the carboxylic proton and can also influence the preferred orientation of the -COOH group. Computational studies can quantify these interactions by analyzing the charge distribution and the electrostatic potential of the molecule. In this compound, the fundamental electronic interplay between the fluorine and carboxylic acid groups remains the same as in the protio-form. However, the deuteration of the ring can be used as a sensitive probe in spectroscopic experiments to study these interactions with greater detail.

Spectroscopic Modeling and Simulation

Computational chemistry is an indispensable tool for the interpretation and prediction of molecular spectra. For this compound, spectroscopic modeling is particularly important for understanding the effects of isotopic substitution.

The vibrational frequencies of a molecule are highly sensitive to the masses of its constituent atoms. Therefore, the substitution of hydrogen with deuterium leads to significant shifts in the vibrational spectrum, particularly for modes involving the motion of the substituted atoms. Computational methods, such as DFT and ab initio calculations, can predict the harmonic vibrational frequencies and infrared and Raman intensities of this compound. rsc.org These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral features. The calculation of vibrational spectra for the deuterated and non-deuterated forms allows for a direct and quantitative assessment of the isotopic shifts, which can confirm vibrational mode assignments. niscpr.res.in

Table 2: Comparison of Selected Calculated Vibrational Frequencies (cm-1) for 4-Fluorobenzoic Acid and Expected Shifts for this compound

| Vibrational Mode | Typical Calculated Frequency (4-Fluorobenzoic Acid) | Expected Frequency Range for this compound |

| Aromatic C-H Stretch | ~3050 - 3100 | ~2250 - 2300 (C-D Stretch) |

| C=O Stretch | ~1720 - 1750 | Minor shift |

| Aromatic Ring Breathing | ~990 - 1020 | Lower frequency shift due to increased ring mass |

| C-H Out-of-Plane Bend | ~800 - 900 | Lower frequency shift (C-D Out-of-Plane Bend) |

Prediction of Vibrational Spectra for Deuterated Species (IR, Raman)

The vibrational spectra of this compound can be theoretically predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT). These calculations allow for the determination of the frequencies and intensities of infrared (IR) and Raman active vibrational modes. The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by the calculation of the harmonic vibrational frequencies.

Deuteration of the aromatic ring is expected to cause significant shifts in the vibrational frequencies compared to the non-deuterated (protio) analogue, 4-Fluorobenzoic acid. The C-D stretching vibrations will appear at considerably lower frequencies (around 2250 cm⁻¹) than the C-H stretching vibrations (around 3100 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-D in-plane and out-of-plane bending modes will also be red-shifted. These isotopic shifts are valuable for assigning specific vibrational modes in experimental spectra.

Computational methods like DFT with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can provide a detailed theoretical vibrational spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Below is a hypothetical data table illustrating the predicted vibrational frequencies for key modes in this compound compared to its protio counterpart.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Protio) | Predicted Frequency (cm⁻¹) (Deuterated) | Expected Isotopic Shift (cm⁻¹) |

| O-H Stretch | ~3500 | ~3500 | Minimal |

| C=O Stretch | ~1700 | ~1700 | Minimal |

| Aromatic C-C Stretch | ~1600 | ~1580 | Minor |

| Aromatic C-H/C-D Stretch | ~3100 | ~2250 | Significant (Red-shift) |

| Aromatic C-H/C-D In-plane Bend | ~1100 | ~850 | Significant (Red-shift) |

| Aromatic C-H/C-D Out-of-plane Bend | ~850 | ~650 | Significant (Red-shift) |

| C-F Stretch | ~1230 | ~1225 | Minor |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar aromatic compounds.

NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations are also instrumental in predicting the Nuclear Magnetic Resonance (NMR) parameters for this compound. DFT methods, combined with the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to predict ¹H, ¹³C, and ¹⁹F chemical shifts, as well as spin-spin coupling constants. nih.gov

The deuteration of the aromatic ring in this compound leads to several predictable changes in its NMR spectra compared to 4-Fluorobenzoic acid. The most obvious change is the absence of signals in the ¹H NMR spectrum corresponding to the aromatic protons, which are replaced by deuterium. The carboxylic acid proton signal would remain, though its chemical shift might be slightly influenced by the deuterated environment.

In the ¹³C NMR spectrum, the chemical shifts of the deuterated carbons (C2, C3, C5, C6) are expected to show a small upfield shift (isotope shift) and will exhibit splitting due to one-bond C-D coupling. The signals for the carboxyl carbon (C7), the carbon bearing the fluorine (C4), and the carbon attached to the carboxyl group (C1) will also be slightly affected.

The ¹⁹F NMR chemical shift is not expected to change significantly upon deuteration of the aromatic ring. However, the coupling patterns will be different. The three-bond coupling between fluorine and the protons at C3 and C5 (³JF-H) in the protio compound will be replaced by a smaller three-bond coupling to deuterium (³JF-D). The magnitude of JF-D is expected to be about 15% of the corresponding JF-H due to the smaller gyromagnetic ratio of deuterium.

A hypothetical table of predicted NMR parameters is presented below.

| Nucleus | Predicted Chemical Shift (ppm) (Protio) | Predicted Chemical Shift (ppm) (Deuterated) | Key Coupling Constants (Hz) (Deuterated) |

| ¹H (Carboxyl) | ~13.1 | ~13.1 | - |

| ¹³C (C1) | ~129 | ~129 | - |

| ¹³C (C2, C6) | ~116 | ~115.8 (triplet due to ¹JC-D) | ¹JC-D ≈ 25 |

| ¹³C (C3, C5) | ~132 | ~131.8 (triplet due to ¹JC-D) | ¹JC-D ≈ 25 |

| ¹³C (C4) | ~165 (doublet due to ¹JC-F) | ~165 (doublet due to ¹JC-F) | ¹JC-F ≈ 250 |

| ¹³C (C7) | ~167 | ~167 | - |

| ¹⁹F | Varies with solvent | Varies with solvent | ³JF-D ≈ 1-2 |

Note: The values in this table are illustrative and based on typical DFT/GIAO calculations and known isotope effects.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool to study the behavior of molecules in the solution phase, providing insights into solvation, aggregation, and dynamic processes at the atomic level. For this compound, MD simulations can elucidate its interactions with solvent molecules and other solute molecules.

In aqueous solution, benzoic acid and its derivatives are known to form hydrogen-bonded dimers. MD simulations can be used to investigate the stability and dynamics of these dimers for the deuterated species. The replacement of aromatic protons with deuterium is not expected to drastically alter the dimerization equilibrium, as the primary interactions involve the carboxylic acid groups. However, subtle effects on the solvation shell around the aromatic ring may arise.

Recent studies have shown that deuteration of water can impact the structural and thermodynamic properties of biomolecules. nih.gov Similarly, the deuteration of the solute, this compound, could subtly influence its hydration. The C-D bonds are slightly shorter and less polarizable than C-H bonds, which might lead to minor changes in the hydrophobic interactions and the structure of the surrounding water molecules.

MD simulations can also be employed to study the transport properties, such as the diffusion coefficient, of the deuterated acid in various solvents. These simulations typically utilize classical force fields that are parameterized to reproduce experimental or quantum mechanical data. The development of accurate force fields for deuterated compounds is an active area of research.

Development and Research Applications of 4 Fluorobenzoic 2,3,5,6 D4 Acid Derivatives and Analogs

Synthesis of Novel Compounds from 4-Fluorobenzoic-2,3,5,6-d4 Acid

The synthesis of novel compounds from this compound primarily involves modifications at the carboxylic acid group or the deuterated aromatic ring. These synthetic routes allow for the creation of a diverse range of molecules with tailored properties for specific research applications. A common method for deuterium (B1214612) labeling of fluorobenzoic acids involves an acidic H/D exchange of the aromatic hydrogen atoms in concentrated D2SO4, which is described as a straightforward, rapid, and cost-effective process that does not require catalysts or extensive purification. nih.gov

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into other functionalities, such as esters, amides, and acid halides. These derivatization reactions are fundamental in organic synthesis and are employed to generate a wide array of novel compounds.

For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. globalscientificjournal.com Amide synthesis is commonly performed by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. globalscientificjournal.com The resulting amides and esters can serve as building blocks for more complex molecules or as final products with specific biological or material properties. A new derivatization reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been developed for the selective derivatization of carboxylic acids under mild conditions. nih.gov

Table 1: Examples of Derivatization Reactions at the Carboxylic Acid Moiety

| Reactant | Reagent(s) | Product Type |

| This compound | Alcohol, Acid Catalyst | Ester |

| This compound | Thionyl Chloride, Amine | Amide |

| This compound | 4-APEBA, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide | Labeled Carboxylic Acid |

This table is generated based on common organic synthesis reactions and a specific derivatization agent mentioned in the search results.

Modifications of the Deuterated Aromatic Ring

Modifications to the deuterated aromatic ring of this compound, while less common than derivatization at the carboxylic acid, can be achieved through various aromatic substitution reactions. These modifications can introduce new functional groups that further tune the electronic and steric properties of the molecule.

For example, nitration or halogenation reactions can introduce nitro or additional halogen groups onto the ring, although the directing effects of the existing fluorine and carboxylic acid groups would need to be considered. These modifications can be crucial for developing compounds with specific binding affinities for biological targets or for creating new materials with unique optical or electronic properties. The fluorination patterns on the aromatic ring have been shown to modulate the inhibitory potency of related compounds. nih.gov

Application of Deuterated Analogs as Research Probes

The presence of deuterium in this compound and its derivatives makes them excellent probes for various research applications, particularly in chemistry and chemical biology.

Exploration of Specific Molecular Interactions in Chemical Systems

Deuterated compounds are invaluable tools for elucidating reaction mechanisms and understanding intermolecular interactions. The kinetic isotope effect (KIE), the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can provide detailed information about the transition state of a reaction. By comparing the reactivity of this compound derivatives with their non-deuterated counterparts, researchers can gain insights into the mechanisms of enzymatic reactions or other complex chemical transformations. researchgate.net

Design of Labeled Scaffolds for Chemical Biology Studies

In chemical biology, isotopically labeled compounds are essential for tracking the metabolic fate of molecules and for quantifying their presence in complex biological samples. This compound can serve as a labeled scaffold for the synthesis of bioactive molecules. These deuterated analogs can be used as internal standards in mass spectrometry-based quantitative analyses, allowing for accurate determination of the concentration of a drug or metabolite in biological fluids. nih.govnih.gov This is particularly important in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.net

Table 2: Research Applications of Deuterated 4-Fluorobenzoic Acid Analogs

| Application Area | Specific Use |

| Mechanistic Studies | Elucidation of reaction mechanisms via the kinetic isotope effect. |

| Quantitative Analysis | Use as internal standards in mass spectrometry for accurate quantification. nih.gov |

| Chemical Biology | Tracking metabolic pathways of bioactive compounds. |

| Drug Development | Investigating pharmacokinetic properties of potential drug candidates. researchgate.net |

This table summarizes the key applications of deuterated analogs based on the provided search results.

Co-crystal Formation and Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. 4-Fluorobenzoic acid and its derivatives are known to form co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. researchgate.netnih.gov The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility and melting point.

Investigation of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of 4-fluorobenzoic acid and its derivatives is significantly influenced by a network of intermolecular interactions, primarily strong O–H···O hydrogen bonds and weaker, yet structurally significant, C–H···O and C–H···F hydrogen bonds. acs.org The primary and most robust supramolecular synthon in 4-fluorobenzoic acid is the classic carboxylic acid dimer, formed through a pair of O–H···O hydrogen bonds in a cyclic R²₂(8) motif. This dimer formation is a common feature in the crystal structures of carboxylic acids. acs.org

The structural parameters of these interactions in a solid solution containing 4-fluorobenzoic acid are detailed in the table below.

| Interaction Type | Donor-Acceptor Distance (Å) | Description |

| O–H···O | Approx. 2.65 | Forms the primary carboxylic acid dimer. |

| C–H···O | Varies | Connects adjacent acid dimers into sheets. acs.org |

| C–H···F | Varies | Influences the packing of sheets and ribbons, with strength dependent on fluorine content. acs.orgresearchgate.net |

This table presents generalized data based on typical hydrogen bond lengths and findings from studies on 4-fluorobenzoic acid solid solutions.

Role of Deuterium in Modulating Supramolecular Architectures

The substitution of hydrogen with its heavier isotope, deuterium, in this compound is a subtle modification that can induce significant changes in the supramolecular architecture of the crystal. While the electronic properties and the fundamental types of intermolecular interactions remain the same, the substitution of the four aromatic protons with deuterium can alter the delicate balance of forces that governs crystal packing. This phenomenon is known as an isotopic effect.

The primary influence of deuteration on crystal structures stems from the difference in the vibrational modes of C-H versus C-D bonds. The C-D bond has a lower zero-point vibrational energy and a smaller vibrational amplitude compared to the C-H bond. This can lead to several effects on the hydrogen bonding network:

Strengthening or Weakening of Weak Hydrogen Bonds: The interactions involving the aromatic C-D groups, such as C-D···O and C-D···F hydrogen bonds, can be subtly altered. The shorter effective length and reduced dynamics of the C-D bond can lead to slightly different optimal geometries and strengths for these weak hydrogen bonds compared to their C-H counterparts.

While a specific crystallographic study of this compound detailing these effects is not widely published, the principles of isotope effects on crystal structures are well-established. The kinetic isotope effect, for instance, demonstrates how isotopic substitution can alter reaction rates, a principle that extends to the dynamic processes involved in crystal nucleation and growth. rsc.org The use of deuterated analogs is a known strategy in various fields to probe or modify molecular behavior, including in drug development to alter metabolic stability.

The expected modulations in the supramolecular architecture due to deuteration are summarized below.